molecular formula C22H15KO5 B12715524 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt CAS No. 94110-06-2

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt

Cat. No.: B12715524
CAS No.: 94110-06-2
M. Wt: 398.4 g/mol
InChI Key: IJKLVIDAISTSRB-UHFFFAOYSA-M
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Description

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a hydroxyphenyl group, and a dioxo-phenylpropyl moiety. The potassium salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt typically involves multiple steps:

    Formation of the Dioxo-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with malonic acid in the presence of a base to form the dioxo-phenylpropyl intermediate.

    Hydroxyphenyl Benzoate Formation: The intermediate is then reacted with 3-hydroxybenzoic acid under esterification conditions to form the hydroxyphenyl benzoate.

    Potassium Salt Formation: Finally, the hydroxyphenyl benzoate is converted to its potassium salt form by reacting with potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The dioxo group can be reduced to a hydroxyl group.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dioxo-phenylpropyl moiety may play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(1,3-dioxo-3-phenylpropyl)-
  • Benzoic acid, 4-(1,3-dioxo-3-phenylpropyl)-, methyl ester

Uniqueness

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potassium salt form enhances solubility, making it more suitable for aqueous applications compared to its analogs.

Properties

CAS No.

94110-06-2

Molecular Formula

C22H15KO5

Molecular Weight

398.4 g/mol

IUPAC Name

potassium;5-benzoyloxy-2-(3-oxo-3-phenylpropanoyl)phenolate

InChI

InChI=1S/C22H16O5.K/c23-19(15-7-3-1-4-8-15)14-21(25)18-12-11-17(13-20(18)24)27-22(26)16-9-5-2-6-10-16;/h1-13,24H,14H2;/q;+1/p-1

InChI Key

IJKLVIDAISTSRB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)[O-].[K+]

Origin of Product

United States

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